![molecular formula C20H18N2O2S2 B2916607 2-Benzylsulfanyl-3-(3-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one CAS No. 877655-81-7](/img/structure/B2916607.png)
2-Benzylsulfanyl-3-(3-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-Benzylsulfanyl-3-(3-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one” is likely to be an organic compound containing a thieno[3,2-d]pyrimidin-4-one core structure. This core is fused with a benzylsulfanyl group at the 2-position and a 3-methoxyphenyl group at the 3-position.
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the thieno[3,2-d]pyrimidin-4-one core, followed by the attachment of the benzylsulfanyl and 3-methoxyphenyl groups. However, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a thieno[3,2-d]pyrimidin-4-one core, which is a bicyclic system containing a thiophene ring fused with a pyrimidinone ring. The benzylsulfanyl group would provide additional aromaticity and the 3-methoxyphenyl group would introduce an ether functionality into the molecule.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the thieno[3,2-d]pyrimidin-4-one core, the benzylsulfanyl group, and the 3-methoxyphenyl group. The sulfur atom in the benzylsulfanyl group could potentially act as a nucleophile, and the carbonyl group in the pyrimidinone ring could potentially undergo reactions typical of carbonyl compounds.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the aromatic rings and the carbonyl group could contribute to its polarity, and the sulfur atom could potentially influence its acidity or basicity.Scientific Research Applications
Organic Synthesis and Chemical Properties
The compound falls within a category of chemicals that are frequently explored for their versatile synthetic applications. For example, studies like those conducted by dos Santos et al. (2015) have highlighted methods for the regioselective synthesis of pyrimidin-4(3H)-ones, which are structurally related to the compound . These methods are crucial for developing compounds with potential biological activities, showcasing the importance of such structures in synthetic organic chemistry and drug development processes (Josiane M. dos Santos et al., 2015).
Biological and Pharmacological Activities
Compounds with a thienopyrimidinone backbone have been extensively studied for their biological activities. For instance, Gangjee et al. (2008) synthesized derivatives as dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), which are key targets in cancer chemotherapy. The study underscores the potential of such compounds to act as potent antitumor agents, given their ability to inhibit crucial enzymes involved in DNA synthesis (A. Gangjee et al., 2008).
Safety And Hazards
As with any chemical compound, handling “2-Benzylsulfanyl-3-(3-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one” would require appropriate safety precautions. Without specific safety data, it’s generally recommended to avoid inhalation, ingestion, and contact with skin or eyes.
Future Directions
Future research on this compound could involve studying its synthesis, characterizing its physical and chemical properties, and investigating its potential biological activities. It would also be interesting to explore how modifications to the benzylsulfanyl and 3-methoxyphenyl groups influence the properties of the compound.
Please note that this information is based on general knowledge of organic chemistry and the specific structure of the compound. For detailed and accurate information, experimental data and peer-reviewed research would be necessary.
properties
IUPAC Name |
2-benzylsulfanyl-3-(3-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2S2/c1-24-16-9-5-8-15(12-16)22-19(23)18-17(10-11-25-18)21-20(22)26-13-14-6-3-2-4-7-14/h2-9,12H,10-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRYKWLDDESJYBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=O)C3=C(CCS3)N=C2SCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzylsulfanyl-3-(3-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

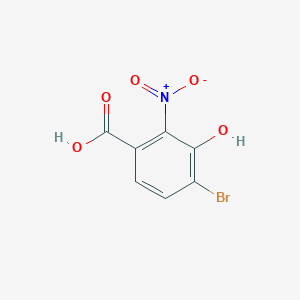
![N-ethyl-N-[2-(5-fluoro-1H-benzimidazol-2-yl)ethyl]amine dihydrochloride](/img/no-structure.png)
![[(2R)-1-(4-Methylphenyl)pyrrolidin-2-yl]methanamine](/img/structure/B2916526.png)

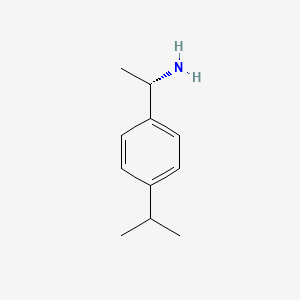
![1-(3-methylbutyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2916531.png)
![2-[2-(4-Methylphenyl)-1,3-thiazol-4-yl]-1-ethanamine-hydrabromide](/img/structure/B2916533.png)
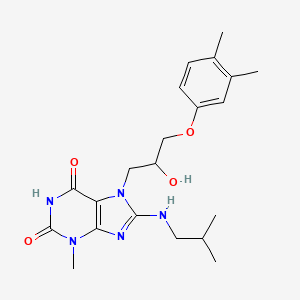

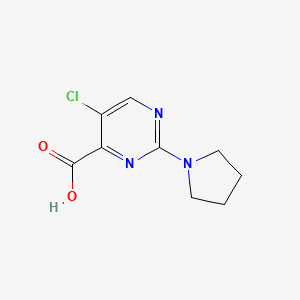
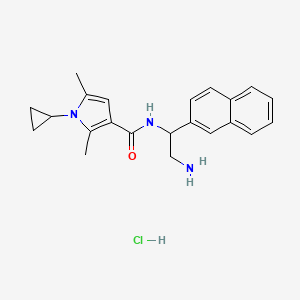
![N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-3-phenylsulfanylpropanamide](/img/structure/B2916543.png)
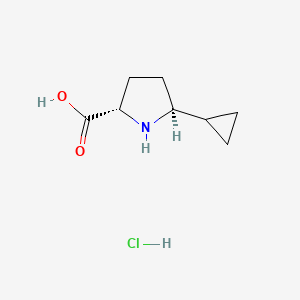
![4-methyl-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B2916546.png)